8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
8-ethynyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-7-4-3-5-11-6-9-10-8(7)11/h1,3-6H |
InChI Key |
GZIVZFTWRGVOKA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CN2C1=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives
Retrosynthetic Analysis and Strategic Approaches
The first key disconnection is at the C8-alkyne bond. This suggests a carbon-carbon bond-forming reaction, most prominently a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling. This approach disconnects the target molecule into an 8-halo- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine intermediate and an acetylene (B1199291) source, such as trimethylsilylacetylene (B32187).
The second major disconnection breaks the triazole ring. This leads back to a suitably substituted 2-hydrazinopyridine (B147025) precursor. This intermediate contains the pre-formed pyridine (B92270) ring and a hydrazine (B178648) moiety, which can then undergo a cyclization reaction with a one-carbon electrophile to form the fused triazole ring. This strategy is advantageous as a wide variety of substituted 2-hydrazinopyridines can be prepared from readily available halopyridines.
Formation of themdpi.comorganic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyridine Core
The construction of the fused mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine scaffold is a critical phase of the synthesis, with the formation of the triazole ring being the defining step.
The formation of the triazole ring is typically achieved by the cyclization of a 2-hydrazinopyridine intermediate with a suitable reagent that provides the final carbon atom of the five-membered ring. Several effective methods have been developed.
One prevalent method involves the condensation of 2-hydrazinopyridine with aldehydes to form 2-pyridylhydrazone intermediates, which then undergo oxidative cyclization. mdpi.comresearchgate.net Various oxidizing agents can be employed for this transformation. For instance, N-chlorosuccinimide (NCS) in DMF at low temperatures provides an efficient route to the triazolopyridine core. mdpi.com The reaction is believed to proceed through the formation of a chlorohydrazone, followed by the loss of HCl to generate a nitrilimine intermediate, which then cyclizes. mdpi.com Other oxidative systems, such as those using hypervalent iodine reagents or selenium dioxide, have also been reported for similar transformations. researchgate.netnih.gov
Another versatile approach is the reaction of 2-hydrazinopyridines with orthoesters (e.g., triethyl orthoformate or triethyl orthoacetate) in a solvent like DMF at reflux, which yields the corresponding mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines. nih.gov
Furthermore, 3-amino- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridines can be synthesized through the cyclization of 2-hydrazinopyridines with isothiocyanates. organic-chemistry.org This reaction can be promoted electrochemically, avoiding the need for transition metals or external oxidants. organic-chemistry.org
A palladium-catalyzed method offers an alternative route, involving the addition of hydrazides to a 2-chloropyridine (B119429), followed by a dehydration step under microwave irradiation to furnish the fused heterocyclic system. organic-chemistry.org
| Precursor | Reagent(s) | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Pyridylhydrazone | N-Chlorosuccinimide (NCS) | DMF, 0 °C | Substituted mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine | mdpi.com |
| 2-Hydrazinopyridine | Aldehydes / Oxidant | Room Temperature | Substituted mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine | researchgate.net |
| 2-Hydrazinopyridinesulfonamide | Orthoesters (e.g., R'C(OEt)3) | DMF, Reflux | Substituted mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridinesulfonamide | nih.gov |
| 2-Hydrazinopyridine | Isothiocyanates | Electrochemical, no metal/oxidant | 3-Amino- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.org |
| 2-Chloropyridine | Hydrazides / Pd catalyst | Microwave irradiation | Substituted mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine | organic-chemistry.org |
In the majority of synthetic routes leading to 8-Ethynyl- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine, the pyridine ring is not assembled from acyclic precursors. Instead, the synthesis begins with a pre-formed, appropriately substituted pyridine derivative. A common starting material is 2,3-dichloropyridine (B146566), which serves as a precursor for 8-chloro- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. researchgate.net
The key intermediate, 2-hydrazinopyridine, is often prepared from a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) by nucleophilic substitution with hydrazine hydrate (B1144303). nih.gov This reaction provides the necessary functionality for the subsequent triazole ring formation. The specific placement of substituents on the final product is therefore determined by the choice of the initial substituted pyridine starting material.
Introduction of the Ethynyl (B1212043) Group at Position 8
The final key transformation is the installation of the ethynyl group at the C8 position of the triazolopyridine core. This is almost exclusively accomplished via a cross-coupling reaction on an 8-halo-substituted precursor.
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.orglibretexts.org It is the premier method for synthesizing 8-Ethynyl- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine from an 8-halo- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine (where the halogen is typically I, Br, or Cl).
The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orglibretexts.org The catalytic cycle involves two main parts:
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the 8-halotriazolopyridine).
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.
Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org
A common alkyne source is trimethylsilylacetylene (TMSA). The TMS group acts as a protecting group, preventing unwanted side reactions like homocoupling, and is readily removed after the coupling reaction using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base to reveal the terminal alkyne. wikipedia.orgnih.gov
| Aryl Halide | Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Aryl/Vinyl Halide (I, Br, Cl, OTf) | Terminal Alkyne | Pd(PPh3)4, PdCl2(PPh3)2 | CuI | Amine (e.g., NEt3, Piperidine) | THF, DMF, Acetonitrile | wikipedia.orglibretexts.orgntu.edu.tw |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh3)4 | CuI | Et3N | THF | soton.ac.uk |
| Iodobenzene | Phenylacetylene | Pd1@NC (heterogeneous) | CuI | NEt3 | Toluene/Water | hes-so.ch |
While Sonogashira coupling is the dominant strategy, the consideration of alternatives is synthetically prudent. However, other methods for direct ethynylation of such heterocyclic systems are less common and often less efficient.
One of the primary challenges that reinforces the use of a late-stage Sonogashira coupling is the potential instability of the terminal acetylene group under the conditions required for the formation of the triazole ring. nih.gov Attempts to carry the alkyne functionality through the cyclization sequence can be problematic, as the acidic proton of the alkyne may interfere with the basic or nucleophilic conditions often employed. nih.gov Even with a protecting group like a trimethylsilyl (B98337) (TMS) group, lability can be an issue under certain cyclization conditions. nih.gov Consequently, the strategy of constructing the stable 8-halo- mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core first, followed by the robust and high-yielding Sonogashira cross-coupling, remains the most logical and widely practiced approach.
General Synthetic Approaches forrsc.orgresearchgate.netjk-sci.comTriazolo[4,3-a]pyridines
The synthesis of the rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine core can be achieved through various methodologies, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
One-Pot Synthesis Techniques
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A common and practical one-pot method for the synthesis of substituted rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridines involves the reaction of 2-hydrazinopyridine with various aldehydes. rsc.orgnih.gov This approach is characterized by its operational simplicity and often proceeds at room temperature, offering a functional group tolerant and atom-economical route to these derivatives. rsc.orgnih.gov
Metal-Catalyzed and Metal-Free Protocols
Both metal-catalyzed and metal-free approaches have been developed for the synthesis of rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridines.
Metal-Catalyzed Protocols: Palladium-catalyzed reactions are particularly prevalent. An efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. nih.gov The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is crucial for the synthesis of ethynyl-substituted derivatives from halo-precursors. rsc.orgccspublishing.org.cnresearchgate.net
Metal-Free Protocols: Metal-free alternatives are gaining traction due to their environmental and economic benefits. These methods often rely on oxidative cyclization. For instance, iodine-mediated oxidative C-N and N-S bond formations in water provide an environmentally benign route. nih.gov Another approach involves the oxidative cyclization of heterocyclic hydrazones with reagents like selenium dioxide.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine derivatives has been successfully achieved using microwave irradiation. researchgate.net For example, the reaction of 2,3-dichloropyridine with hydrazine hydrate can be performed under microwave assistance to produce 8-chloro- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine derivatives. hes-so.ch This method offers advantages such as high yields, facile work-up, and is considered environmentally friendly. hes-so.ch
Electrochemically Induced Cyclization Methods
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been developed to provide a wide range of 3-amino- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridines. nih.gov This strategy is notable for its broad substrate scope, good functional group compatibility, and the avoidance of transition metals and external oxidants. nih.gov
Environmentally Benign Approaches (e.g., using recyclable media)
The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridines, several green approaches have been reported. These include the use of recyclable reaction media like polyethylene (B3416737) glycol (PEG) in ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization of amidrazones and aldehydes. nih.gov Water has also been employed as a solvent in iodine-mediated oxidative C-N and N-S bond formations, providing a metal-free and environmentally benign strategy. nih.gov
Scale-Up Considerations and Industrial Synthesis Pathways
The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact.
For the synthesis of rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine derivatives, several methodologies show promise for large-scale production. One-pot syntheses are inherently advantageous for industrial applications due to their operational simplicity and reduced waste generation. rsc.orgnih.gov Methodologies that are suitable for both batch and continuous processes are also highly desirable. nih.gov
Continuous-flow synthesis is an increasingly important technology for the industrial production of pharmaceuticals and fine chemicals. rsc.orglibretexts.org It offers enhanced safety, better process control, and can lead to higher yields and purity. rsc.orgresearchgate.net The development of continuous-flow strategies for the synthesis of triazolopyridine scaffolds demonstrates the potential for scalable and safer production of these compounds. rsc.orgresearchgate.net
For the specific synthesis of 8-ethynyl- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine, the Sonogashira coupling step is a critical consideration for scale-up. While palladium catalysts are highly efficient, their cost and potential for product contamination are concerns in industrial processes. researchgate.net Research into more active catalytic systems with lower catalyst loadings, as well as the development of greener and more cost-efficient synthetic routes, are ongoing areas of investigation to facilitate the large-scale production of such compounds. rsc.orgresearchgate.net
Data Tables
Table 1: Comparison of General Synthetic Approaches for rsc.orgresearchgate.netjk-sci.comTriazolo[4,3-a]pyridines
| Method | Key Features | Advantages | Disadvantages |
| One-Pot Synthesis | Reaction of 2-hydrazinopyridine with aldehydes. rsc.orgnih.gov | High efficiency, operational simplicity, atom economy. rsc.orgnih.gov | May have limitations in substrate scope. |
| Metal-Catalyzed | Palladium-catalyzed cross-coupling reactions. nih.gov | High yields, good functional group tolerance. nih.gov | Cost of catalyst, potential for metal contamination. researchgate.net |
| Metal-Free | Iodine-mediated or SeO2 oxidative cyclization. | Environmentally friendly, avoids metal catalysts. | May require stoichiometric oxidants. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions. hes-so.chresearchgate.net | Rapid reaction times, high yields. hes-so.ch | Specialized equipment required for large scale. |
| Electrochemical | Electrochemically induced cyclization. nih.gov | Green chemistry approach, avoids chemical oxidants. nih.gov | May require specific electrode materials and setup. |
| Environmentally Benign | Use of recyclable media (e.g., PEG) or water as a solvent. nih.gov | Reduced environmental impact, potential for catalyst recycling. nih.gov | May require optimization for specific substrates. |
Table 2: Plausible Synthetic Route to 8-Ethynyl- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine
| Step | Reaction | Key Reagents and Conditions | Notes |
| 1 | Formation of 8-chloro- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine | 2,3-dichloropyridine, hydrazine hydrate, microwave irradiation. hes-so.ch | This step constructs the core heterocyclic system with a handle for further functionalization. |
| 2 | Sonogashira Coupling | 8-chloro- rsc.orgresearchgate.netjk-sci.comtriazolo[4,3-a]pyridine, trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, base (e.g., Et3N). researchgate.netpearson.com | Introduces the protected ethynyl group at the 8-position. |
| 3 | Deprotection | Potassium carbonate in methanol, or tetrabutylammonium fluoride (TBAF). chemspider.comnih.gov | Removes the trimethylsilyl protecting group to yield the final product. |
Chemical Reactivity and Transformation Mechanisms of 8 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine
Reactions Involving the Ethynyl (B1212043) Moiety
The terminal ethynyl group is a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions. Its high electron density and the acidity of the terminal proton make it a reactive partner in cycloadditions and coupling reactions.
The terminal alkyne of 8-Ethynyl- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,2,3-triazole derivatives.
The reaction involves the cycloaddition of the ethynyl group with an organic azide (B81097) (R-N₃) in the presence of a Cu(I) catalyst. nih.gov The process is known for its reliability, mild reaction conditions, and high yields. nih.gov The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate before collapsing to the stable 1,4-disubstituted triazole product. acs.org This transformation is virtually quantitative and highly specific, producing only the 1,4-regioisomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers. nih.govnih.gov The resulting triazole ring is chemically stable and can serve as a robust linker in more complex molecular architectures. nih.gov
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Azide Partner | Catalyst System | Product |
| 8-Ethynyl- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Benzyl Azide | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 8-(1-Benzyl-1H-1,2,3-triazol-4-yl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
| 8-Ethynyl- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Phenyl Azide | Cu(I) source | 8-(1-Phenyl-1H-1,2,3-triazol-4-yl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
| 8-Ethynyl- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine | Azidotrimethylsilane | Cu(I) source | 8-(1-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
Note: This table presents hypothetical examples based on established CuAAC reactivity.
Beyond cycloadditions, the ethynyl group can be functionalized through various cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, significantly extending the molecular framework. wikipedia.org
The Sonogashira reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a mild base, such as an amine, which also often serves as the solvent. wikipedia.orgntu.edu.tw The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org This methodology is highly valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgntu.edu.tw By coupling 8-Ethynyl- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine with various functionalized halides, a library of complex derivatives can be accessed. researchgate.netsoton.ac.uk
Table 2: Examples of Sonogashira Cross-Coupling Reactions
| Coupling Partner (Aryl/Vinyl Halide) | Catalyst System | Base/Solvent | Product |
| Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 8-(Phenylethynyl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
| 4-Bromopyridine | Pd(PPh₃)₄, CuI | Diethylamine/THF | 8-((4-Pyridyl)ethynyl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
| Vinyl Bromide | Pd(PPh₃)₂, CuI | DMF/Et₃N | 8-(But-1-en-3-ynyl)- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine |
Note: This table presents hypothetical examples based on established Sonogashira coupling reactivity.
Reactions of the Fusednih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine System
The fused heterocyclic core of the molecule possesses its own distinct reactivity, primarily governed by the electron distribution within the aromatic rings.
The nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system is considered electron-deficient due to the presence of multiple electronegative nitrogen atoms. This character significantly influences its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring makes the fused system susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halogen) is present on the pyridine portion of the molecule. beilstein-journals.org Drawing parallels with pyridine itself, nucleophilic substitution is favored at positions ortho and para to the ring nitrogen (C5 and C7 positions in the fused system) because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. quora.com Amines and other strong nucleophiles can displace leaving groups at these positions. beilstein-journals.org
Electrophilic Aromatic Substitution (SEAr): Conversely, the electron-deficient character of the ring system deactivates it towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally difficult and require harsh conditions. If substitution does occur, it is predicted to take place on the pyridine ring at positions that are least deactivated, such as C6 and C8, where the positive charge in the Wheland intermediate is further from the electron-withdrawing nitrogen atoms.
Table 3: Predicted Regioselectivity of Substitution Reactions
| Reaction Type | Preferred Positions | Rationale |
| Nucleophilic Substitution | C5, C7 | Stabilization of anionic intermediate by adjacent nitrogen atoms. |
| Electrophilic Substitution | C6, C8 | Least deactivated positions on the electron-poor ring system. |
The aromatic nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system is generally stable towards oxidation and reduction due to its aromaticity.
Oxidation: The fused ring is resistant to mild oxidizing agents. The synthesis of the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core itself often involves an oxidative cyclization of a precursor like a 2-hydrazinopyridine (B147025) derivative, indicating that the resulting fused aromatic system is thermodynamically more stable and less susceptible to oxidation than its non-aromatic precursor. organic-chemistry.orgresearchgate.net Stronger oxidizing conditions can lead to ring cleavage and degradation of the molecule.
Reduction: Reduction of the heterocyclic core typically requires powerful reducing agents or catalytic hydrogenation under forcing conditions to overcome the aromatic stabilization energy. The pyridine ring is generally more susceptible to reduction than the triazole ring. Under catalytic hydrogenation, the pyridine ring could be selectively reduced to a tetrahydropyridine (B1245486) derivative.
One of the most characteristic reactions of the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system is the Dimroth rearrangement. acs.org This is an isomerization reaction that involves the translocation of heteroatoms within the heterocyclic structure through a process of ring-opening and re-closure. nih.gov
Under either acidic or basic conditions, the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system (isomer A ) can rearrange to the thermodynamically more stable nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine isomer (B ). beilstein-journals.orgrsc.org The base-catalyzed mechanism is thought to involve the deprotonation of the C3-position (if unsubstituted), followed by nucleophilic attack of the exocyclic nitrogen onto the C5 position of the pyridine ring, leading to the opening of the triazole ring. Subsequent recyclization and proton shifts yield the rearranged product. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this rearrangement. beilstein-journals.org
Table 4: The Dimroth Rearrangement
| Starting Isomer | Conditions | Product Isomer |
| nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine (A ) | Acid (e.g., HCl) or Base (e.g., MeO⁻) | nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine (B ) |
This rearrangement is a significant consideration in the synthesis and derivatization of these compounds, as reaction conditions can dictate which isomeric scaffold is ultimately produced. beilstein-journals.orgrsc.org
Reaction Mechanisms and Intermediates
The chemical behavior of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine is characterized by reactions that either form the ethynyl linkage or utilize it as a reactive handle for constructing more complex molecular architectures. Understanding the underlying mechanisms and the transient species formed during these transformations is crucial for optimizing reaction conditions and designing novel synthetic routes.
Palladium-Catalyzed Sonogashira Coupling: A Gateway to 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine
The most common method for installing the ethynyl group at the 8-position of the nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine core is the Sonogashira cross-coupling reaction. researchgate.net This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The synthesis of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine would typically involve the coupling of a terminal alkyne, such as trimethylsilylacetylene (B32187), with an 8-halo- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine (where the halogen is typically iodine or bromine for higher reactivity). nrochemistry.com
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 8-halo- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine. This step forms a square planar Pd(II) intermediate.
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This results in a new Pd(II) intermediate with both the triazolopyridine and the acetylide moieties attached.
Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired product, 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.com
The Copper Cycle:
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt. In the presence of a base (commonly an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate.
Acetylide Transfer: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
The key intermediates in the Sonogashira reaction are therefore the Pd(II) species formed after oxidative addition and transmetalation, and the copper(I) acetylide.
| Catalytic Cycle | Key Step | Intermediate Species |
| Palladium | Oxidative Addition | 8-( nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridinyl)palladium(II) halide |
| Transmetalation | 8-( nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridinyl)(alkynyl)palladium(II) | |
| Copper | Deprotonation | Copper(I) acetylide |
1,3-Dipolar Cycloaddition: Building upon the Ethynyl Scaffold
The terminal alkyne functionality of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant often referred to as a "click reaction," is a prominent example. wikipedia.org This reaction between an organic azide and a terminal alkyne leads to the formation of a 1,2,3-triazole ring. youtube.com
The mechanism of the uncatalyzed Huisgen cycloaddition is a concerted, pericyclic reaction where the 1,3-dipole (the azide) and the dipolarophile (the alkyne) react in a single step through a cyclic transition state. This thermal reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
In contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise mechanism involving copper acetylide intermediates. This catalytic process offers significant advantages, including milder reaction conditions, higher reaction rates, and excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.
The Catalytic Cycle of CuAAC:
Formation of Copper Acetylide: The reaction is initiated by the formation of a copper(I) acetylide from 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine and a Cu(I) catalyst.
Coordination of the Azide: The organic azide then coordinates to the copper acetylide intermediate.
Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.
Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.
The key intermediate in the CuAAC reaction is the copper(I) acetylide of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine, which then activates the alkyne for the cycloaddition with the azide.
| Reaction Type | Key Features | Plausible Intermediates |
| Thermal 1,3-Dipolar Cycloaddition | Concerted pericyclic mechanism, often requires heat, may produce regioisomers. | Cyclic transition state |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stepwise mechanism, mild conditions, high regioselectivity for 1,4-isomer. | Copper(I) acetylide of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine, Six-membered copper-containing ring, Triazolyl-copper species |
While the general mechanisms for these reactions are well-established, specific kinetic and thermodynamic data for the reactions of 8-Ethynyl- nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine are not extensively reported in the literature. The electronic properties of the nrochemistry.comwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridine ring system are expected to influence the reactivity of the ethynyl group, but detailed quantitative studies are lacking.
Structural Elucidation and Advanced Characterization of 8 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the molecular structure of 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, providing insights into its electronic and vibrational properties.
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for determining the precise connectivity of atoms in 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring. Based on data for related cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives, the chemical shifts for the pyridine protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in 6-bromo-3-(pyridine-4-yl)- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, the pyridine protons of the triazolopyridine core resonate at δ 7.61, 7.91, and 8.92 ppm researchgate.net. The ethynyl (B1212043) proton at the 8-position would likely appear as a singlet in the range of δ 3.0-3.5 ppm, a characteristic region for acetylenic protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons of the cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine core are expected to resonate in the range of δ 110-150 ppm. For example, in derivatives of 6-(trifluoromethyl)- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, the carbon signals for the fused ring system are observed within this region unito.it. The two carbons of the ethynyl group would be expected to have characteristic shifts, with the terminal alkyne carbon appearing around δ 70-80 ppm and the carbon attached to the pyridine ring at a slightly downfield position.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon correlations, respectively, thus solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 110 - 150 |
| Ethynyl Proton | 3.0 - 3.5 | - |
| Ethynyl Carbons | - | 70 - 90 |
| Triazole Carbon | - | 140 - 150 |
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
FTIR: The FTIR spectrum of 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine is expected to exhibit several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. A band in the region of 2100-2260 cm⁻¹ would correspond to the C≡C stretching vibration, which is a hallmark of the ethynyl group. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused heterocyclic system would be observed in the 1400-1600 cm⁻¹ region. For comparison, the FTIR spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows characteristic bands for the triazolopyridine skeleton in this region nih.gov.
FT-Raman: Raman spectroscopy would complement the IR data. The C≡C stretch is often strong and sharp in the Raman spectrum, providing a clear marker for the ethynyl group. The symmetric breathing vibrations of the pyridine ring are also typically strong in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Alkyne C-H Stretch | ~3300 |
| C≡C Stretch | 2100 - 2260 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system contains coupled π-ring systems, which are expected to give rise to distinct absorption bands. Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine show a complex spectral pattern in the 200–400 nm range nih.gov. It is anticipated that 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine will exhibit similar absorption characteristics, with the possibility of a slight red-shift (bathochromic shift) due to the extension of the conjugated system by the ethynyl group. The spectrum would likely be characterized by π → π* transitions of the aromatic system.
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.
MS: In the mass spectrum of 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, the molecular ion peak (M⁺) would be expected to be prominent. The fragmentation pattern would likely involve the loss of small molecules such as HCN or acetylene (B1199291) from the parent ion, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds and alkynes.
HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound. For example, HRMS data for various substituted cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridines have been used to confirm their elemental compositions unito.itmdpi.com.
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides definitive proof of the molecular structure and offers detailed information about the arrangement of molecules in the solid state.
While the specific crystal structure of 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine has not been reported, analysis of related compounds such as 3-(pyridine-4-yl)- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine reveals that the cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system is essentially planar mdpi.com. It is expected that the ethynyl group at the 8-position would not significantly disrupt this planarity.
The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the absence of strong hydrogen bond donors like -OH or -NH₂, the crystal packing of 8-Ethynyl- cambridge.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine would likely be dominated by weaker interactions.
Studies on similar triazolopyridine derivatives have shown the importance of π–π stacking interactions between the planar aromatic rings cambridge.org. The electron-deficient nature of the pyridine ring and the electron-rich nature of the triazole ring can facilitate these interactions.
Information regarding "8-Ethynyl- nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-a]pyridine" is not available in the public domain.
Following a thorough review of scientific databases and scholarly articles, no specific experimental data was found for the chemical compound 8-Ethynyl- nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-a]pyridine . The required information for the structural elucidation, advanced characterization, and purity assessment as outlined in the request is not present in the available literature.
Specifically, searches for crystallographic data, including unit cell parameters and space group determination, as well as elemental analysis and purity assessment results for this particular compound, did not yield any relevant findings. While research exists for the broader class of nih.govbeilstein-journals.orgmdpi.comtriazolo[4,3-a]pyridine derivatives, the specific data for the 8-ethynyl substituted version remains unpublished or unavailable in the public domain.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables.
Theoretical and Computational Investigations of 8 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are standard methods for investigating the structural and electronic properties of heterocyclic compounds. nih.govmdpi.com For a molecule like 8-Ethynyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, these calculations would predict its fundamental physicochemical characteristics.
Geometry Optimization and Molecular Conformation Analysis
The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state. For related nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives, calculations have shown that the fused pyridine (B92270) and triazole ring system is nearly planar. nih.govmdpi.com A similar planarity would be expected for the 8-ethynyl derivative, with the ethynyl (B1212043) group extending linearly from the C8 position of the pyridine ring. The optimization would yield precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for 8-Ethynyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine (Illustrative) This table is for illustrative purposes only, demonstrating the type of data that would be generated from a DFT calculation.
Vibrational Spectra Prediction and Assignment (e.g., PED Calculations)
Following geometry optimization, frequency calculations are performed to predict the molecule's vibrational spectra (Infrared and Raman). These calculations confirm that the optimized structure is a true energy minimum and allow for the assignment of specific vibrational modes to the observed spectral bands. Potential Energy Distribution (PED) analysis is crucial in these assignments, quantifying the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. nih.gov For the 8-ethynyl derivative, characteristic vibrational modes would include the C≡C and ≡C-H stretching of the ethynyl group, along with the stretching and bending modes of the fused triazolopyridine rings. nih.gov
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)
Analysis of the electronic structure provides insight into the molecule's reactivity and electronic properties. This involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com In related compounds, the HOMO is often distributed across the fused ring system, while the LUMO is similarly delocalized. mdpi.com The introduction of the π-system of the ethynyl group at the C8 position would be expected to influence the energies and distributions of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 8-Ethynyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine (Illustrative) This table is for illustrative purposes only, based on typical values for similar heterocyclic systems.
Singlet and Triplet State Calculations
Time-Dependent DFT (TD-DFT) calculations are used to predict the energies of excited electronic states (singlet and triplet states). nih.gov This information is fundamental for understanding the molecule's photophysical properties, such as its UV-Visible absorption and potential for fluorescence or phosphorescence. The calculations provide the energies for transitions from the ground state to various excited states, which can be correlated with experimental absorption spectra. nih.gov
Natural Bond Orbital (NBO) Analysis for Stability and Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, bonding interactions, and intramolecular charge transfer within the molecule. nih.gov This method examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov For a molecule like 8-Ethynyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, NBO analysis would reveal hyperconjugative interactions contributing to its stability, such as those between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as interactions involving the π-system of the ethynyl group.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. nih.gov For 8-Ethynyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, this could involve modeling its synthesis or its participation in subsequent reactions, such as cycloadditions or metal-catalyzed cross-coupling at the ethynyl group. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway, determine activation energies, and predict the feasibility and selectivity of a chemical transformation. nih.gov Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking and simulation studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. For the unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold, the parent structure of 8-Ethynyl- unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, these investigations have been instrumental in elucidating its mechanism of action against various biological targets. These studies provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of new, more potent derivatives.
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. unito.itnih.govresearchgate.net Molecular dynamics simulations and docking studies have revealed that the N1 atom of the 1,2,4-triazole (B32235) ring plays a critical role by coordinating with the iron atom of the heme group within the enzyme's active site. unito.it The design of analogues has been guided by in-silico analysis, leading to compounds with sub-micromolar potency. unito.itresearchgate.net
Structure-activity relationship studies highlighted that the presence of a hydrophobic substituent is crucial for the interaction within pocket A of the enzyme's binding site. unito.it For instance, the removal of a CF3 group from the scaffold leads to a complete loss of activity, underscoring the importance of this hydrophobic interaction. unito.it The docking pose of a hit compound, VS9, which features the unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine core, shows key interactions within the IDO1 binding pockets. researchgate.net
Table 1: Key Interactions of unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine Scaffold with IDO1
| Interacting Atom/Group of Ligand | Target Residue/Component in IDO1 | Type of Interaction | Reference |
|---|---|---|---|
| N1 atom of the triazole ring | Heme Iron | Coordination | unito.it |
Antimalarial Activity via Falcipain-2 Inhibition
Derivatives of unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine bearing a sulfonamide fragment have been investigated as potential antimalarial agents targeting falcipain-2 (FP2), a cysteine protease of Plasmodium falciparum. mdpi.comnih.gov A structure-based virtual screening (SBVS) and subsequent molecular docking were employed to identify potent inhibitors from a large compound library. mdpi.comnih.gov
The docking studies showed that these compounds interact with key amino acid residues near the active site of FP2. The oxygen atoms of the sulfonamide group and the nitrogen atoms of the fused triazolopyridine ring system were found to be critical for forming hydrogen bonds with the protein. mdpi.com
Table 2: Predicted Interactions of unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine Derivatives with Falcipain-2 Active Site Residues
| Interacting Atom/Group of Ligand | Target Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|---|
| Oxygen atoms of sulfonamide group | Gln36, Cys42, Gly83 | Hydrogen Bonding | mdpi.com |
| N1 atom of triazolopyridine ring | Ala175, Cys42, Gly83, Gln36 | Hydrogen Bonding | mdpi.com |
Inhibition of PD-1/PD-L1 Interaction
In the field of immuno-oncology, small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of significant interest. A novel series of unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridines has been designed and identified as potent inhibitors of this protein-protein interaction. nih.gov One of the lead compounds from this series, A22, demonstrated high potency in biochemical assays. nih.gov These findings suggest that the unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold is a promising framework for the development of new PD-1/PD-L1 inhibitors. nih.gov
Potential as DNA Gyrase Inhibitors
While direct studies on 8-Ethynyl- unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine are limited, research on related heterocyclic systems suggests potential interactions with other targets. For example, molecular docking studies on 1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivatives and oxazolo[4,5-b]pyridine (B1248351) derivatives have shown favorable binding with the DNA gyrase enzyme, indicating potential antimicrobial activity. researchgate.netrsc.org These studies on analogous scaffolds provide a basis for future computational investigations into the potential of 8-Ethynyl- unito.itresearchgate.netmdpi.comtriazolo[4,3-a]pyridine as a DNA gyrase inhibitor.
Structure Activity Relationship Sar Studies and Derivatization Strategies for 8 Ethynyl 1 2 3 Triazolo 4,3 a Pyridine Analogues
Impact of 8-Ethynyl Substitution on Molecular Interactions and Bioactivity
The introduction of an ethynyl (B1212043) group at the 8-position of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core is a critical determinant of bioactivity, particularly for mGluR2 PAMs. This small, rigid, and electron-rich substituent exerts a profound influence on the molecule's ability to interact with the allosteric binding pocket of the receptor.
Research has demonstrated that the 8-ethynyl group is essential for high potency. In a series of 3-(pyridin-2-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine analogues, the 8-ethynyl substituted compound, specifically 3-(6-methylpyridin-2-yl)-8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, displayed significantly enhanced potency as an mGluR2 PAM compared to analogues with other substituents at this position. The potency of this compound was measured with an EC50 of 33 nM.
The favorable contribution of the 8-ethynyl group can be attributed to several factors:
Hydrophobic Interactions: The ethynyl group occupies a small hydrophobic pocket within the allosteric binding site of the mGluR2 receptor. Its linear geometry allows for optimal van der Waals contacts without causing steric hindrance.
Electronic Contributions: The triple bond of the ethynyl moiety creates a region of high electron density (π-cloud), which can engage in favorable non-covalent interactions, such as π-π stacking or cation-π interactions with amino acid residues in the binding site.
Structural Rigidity: The ethynyl linker holds the aromatic systems in a defined orientation, which can reduce the entropic penalty upon binding to the receptor, thereby contributing to a higher binding affinity.
Replacement of the 8-ethynyl group with other small substituents, such as a methyl group or hydrogen, typically leads to a significant decrease in potency, underscoring the specific and crucial role of this moiety in molecular recognition and bioactivity.
Rational Design of Analogues with Modified Substituents
The rational design of analogues based on the 8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold has primarily focused on modifying the substituent at the 3-position to enhance potency and fine-tune physicochemical properties. A common strategy involves retaining the 8-ethynyl group as a key pharmacophoric feature while exploring various substituted aryl or heteroaryl groups at the 3-position.
For instance, starting with the lead compound 3-(pyridin-2-yl)-8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, researchers systematically modified the pyridine (B92270) ring to probe for additional interactions within the receptor binding site. It was discovered that introducing small alkyl or halogen substituents on the pyridine ring could significantly modulate activity.
Key findings from these rational design efforts include:
Substitution on the 3-Position Pyridine Ring: Adding a methyl group to the 6-position of the pyridine ring (to give 3-(6-methylpyridin-2-yl)-8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine) was found to be highly beneficial, increasing potency. This suggests the presence of a small pocket that can accommodate the methyl group, leading to enhanced binding.
Effect of Halogenation: The introduction of fluorine atoms on the 3-position pyridine ring also influenced activity. For example, a fluoro-substituent at the 5-position of the pyridine ring was well-tolerated and in some cases improved metabolic stability.
The table below summarizes the mGluR2 PAM activity of selected analogues, illustrating the impact of rational modifications to the 3-position substituent while maintaining the crucial 8-ethynyl group.
| Compound ID | 3-Position Substituent | 8-Position Substituent | mGluR2 EC50 (nM) |
| 1 | Pyridin-2-yl | Ethynyl | 130 |
| 2 | 6-Methylpyridin-2-yl | Ethynyl | 33 |
| 3 | 5-Fluoropyridin-2-yl | Ethynyl | 97 |
| 4 | 6-Chloropyridin-2-yl | Ethynyl | 46 |
| 5 | Pyridin-2-yl | Methyl | >1000 |
Derivatization at Other Positions of thenih.govnih.govresearchgate.netTriazolo[4,3-a]pyridine Scaffold
While the 8-ethynyl and 3-aryl motifs are central to the activity of many analogues, derivatization at other positions of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold has been explored to develop compounds for different therapeutic targets or to further optimize properties. mdpi.comnih.gov
Position 3: Beyond substituted pyridines, a wide array of aryl and heteroaryl groups have been introduced at this position. For example, 3-aryl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines have been synthesized and evaluated for various biological activities. researchgate.net
Position 6: In the development of antimalarial agents, sulfonamide substituents have been introduced at the 6- or 8-positions. mdpi.comnih.gov For instance, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide showed good in vitro antimalarial activity. mdpi.comnih.gov
Position 8: Besides the ethynyl group, this position has been substituted with other functionalities. In antimalarial research, a 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one derivative also displayed notable activity. mdpi.comnih.gov In other contexts, an 8-chloro substitution has served as a synthetic handle for further derivatization. researchgate.net
Triazole Ring: Substitution on the triazole ring itself, for example with a methyl group, has been shown to be unfavorable for mGluR5 activity in related scaffolds, suggesting that an unsubstituted triazole ring is preferred for certain targets. nih.gov
These derivatization strategies highlight the versatility of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core, allowing it to be adapted for different biological targets by modifying substituents at various positions around the scaffold.
Bioisosteric Replacements and Pharmacophore Modeling
Bioisosteric replacement and pharmacophore modeling are fundamental tools in the rational design of 8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine analogues.
Bioisosteric Replacements: Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to improve a compound's pharmacological profile. In the context of the 8-ethynyl group, several bioisosteric replacements could be considered:
Halogens: The ethynyl group can act as a bioisostere for halogens like chlorine or iodine. It can mimic the ability of a halogen to participate in halogen bonding, a type of non-covalent interaction, or simply act as a similarly sized hydrophobic group.
Small Heterocycles: In some contexts, small, flat aromatic rings could replace the aryl group at the 3-position to modulate properties like solubility and metabolism.
Nitrile Group (-CN): The linear geometry and electronic properties of a nitrile group make it a potential, though less common, bioisostere for the ethynyl group.
The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine ring system, which is closely related to the triazolopyridine scaffold, has been described as a bioisostere of the purine (B94841) ring system, leading to the development of potent anticonvulsant agents. nih.gov This principle of scaffold hopping and bioisosterism is a powerful strategy in drug discovery.
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For mGluR2 PAMs based on the 8-ethynyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold, a general pharmacophore model would include:
A Hydrogen Bond Acceptor: Provided by the nitrogen atoms of the pyridine ring at the 3-position and the N4 of the triazole ring.
Two Aromatic/Hydrophobic Regions: One is the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core itself, and the other is the aryl substituent at the 3-position.
A Hydrophobic Feature: The 8-ethynyl group serves as a key hydrophobic feature that fits into a specific sub-pocket of the receptor.
Virtual screening and molecular docking studies based on such pharmacophore models have been successfully used to identify novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives with potential therapeutic applications, such as antimalarial agents targeting the falcipain-2 enzyme. mdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves copper-catalyzed cycloaddition between 2-ethynylpyridine derivatives and azides under optimized conditions (e.g., sodium ascorbate, CuSO₄ in DMSO at 60–80°C) . Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones, achieving yields up to 74% using TBHP as an oxidant in 1,4-dioxane . Key factors for yield optimization include:
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., ethynyl protons appear as singlets near δ 3.0–3.5 ppm) .
- X-ray crystallography : Resolve regiochemistry of the triazole-pyridine fusion (e.g., CCDC 1876881 for analogous compounds) .
- Mass spectrometry : Confirm molecular weight (m/z 147.2 for C₈H₉N₃) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : The ethynyl group and triazole ring enable diverse reactivity:
- Oxidation : Ethynyl → carbonyl using KMnO₄ or CrO₃ .
- Reduction : Catalytic hydrogenation (Pd/C) saturates the triazole ring to dihydro derivatives .
- Nucleophilic substitution : Pyridine C-H bonds react with amines/thiols under basic conditions (e.g., NaH in THF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. For example:
- Substituent effects: Antibacterial activity in 1-aryl derivatives depends on electron-withdrawing groups at specific positions .
- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines) .
- Use control compounds (e.g., 8-methyl analogues) to isolate structure-activity relationships .
Q. What strategies are effective for optimizing regioselectivity in palladium-catalyzed functionalization of this compound?
- Methodological Answer : Regioselectivity challenges arise from competing C3 vs. C8 site reactivity. Mitigation strategies include:
Q. How should researchers address unexpected by-products during large-scale synthesis?
- Methodological Answer : Common by-products include dimerized ethynyl adducts or over-oxidized triazoles. Troubleshooting steps:
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
